2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c30-24(15-31-19-6-7-20-21(12-19)33-17-32-20)27-22-13-23(26-16-25-22)29-10-8-28(9-11-29)14-18-4-2-1-3-5-18/h1-7,12-13,16H,8-11,14-15,17H2,(H,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAWBYQGPDCJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a synthetic compound that exhibits potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring a benzo[d][1,3]dioxole moiety and a piperazine derivative, suggests various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Analysis
The compound's structure can be analyzed as follows:
The biological activity of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide is hypothesized to involve:
- Receptor Interaction : The piperazine component may interact with neurotransmitter receptors, potentially impacting mood and cognition.
- Enzyme Inhibition : The pyrimidine moiety may inhibit specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
- Antioxidant Activity : The benzo[d][1,3]dioxole structure is known for its ability to scavenge free radicals, which could contribute to its therapeutic effects against oxidative stress-related diseases .
Anticonvulsant Properties
Recent studies have shown that compounds with similar structural motifs exhibit anticonvulsant activities. For instance, derivatives of benzodioxole have been reported to improve seizure control in animal models . The specific compound under discussion may also share these properties due to structural similarities.
Anticancer Activity
Research indicates that compounds containing pyrimidine rings can exhibit anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction. The incorporation of the benzo[d][1,3]dioxole moiety may enhance these effects by promoting apoptosis in cancer cells .
Anti-inflammatory Effects
The benzo[d][1,3]dioxole moiety is linked to anti-inflammatory effects. Studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .
Case Studies
- Anticonvulsant Activity Assessment :
- Anticancer Evaluation :
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step process that includes the formation of the benzo[d][1,3]dioxole moiety and subsequent coupling with piperazine and pyrimidine derivatives. For instance, one method describes the reaction of 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate with piperazine derivatives under reflux conditions, yielding the desired product in moderate yields . Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the compound.
Anticancer Activity
Research indicates that compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide exhibit significant anticancer properties. For example, derivatives with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These studies often utilize in vitro assays to measure cell viability and apoptosis induction .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively . The inhibition of these enzymes suggests that the compound may have therapeutic implications for managing these conditions.
Antimicrobial Properties
In addition to anticancer and enzyme inhibition activities, some derivatives of benzo[d][1,3]dioxole compounds have demonstrated antimicrobial effects against various pathogens. This includes activity against Mycobacterium tuberculosis, making these compounds candidates for further development in treating infectious diseases .
Case Study 1: Anticancer Evaluation
A study focusing on a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides reported that compounds exhibiting structural similarities to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide showed promising results in inhibiting tumor growth in vitro. The evaluation included assessing their effect on cell cycle progression and apoptosis pathways .
Case Study 2: Enzyme Inhibition Studies
Another investigation assessed the inhibitory potential of newly synthesized sulfonamides containing benzodioxane moieties against α-glucosidase and acetylcholinesterase. The findings indicated that modifications in the molecular structure significantly influenced enzyme activity, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of synthesis, physicochemical properties, and biological relevance.
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p)
- Structure : Replaces the pyrimidinyl-benzylpiperazine group with a 5-(methylthio)-1,3,4-thiadiazol-2-yl moiety.
- Synthesis : Prepared via condensation of benzo[d][1,3]dioxol-5-ol with a thiadiazole-bearing acetamide precursor under basic conditions .
- Physicochemical Data : Melting point 171–172°C; confirmed by ¹H NMR (DMSO-d6) and elemental analysis .
N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide (KCH-1521)
- Structure : Features an indole-ethylcarbamoyl group instead of the pyrimidinyl-benzylpiperazine.
- Biological Activity : Demonstrated anti-angiogenic effects in HUVECs by modulating talin-FAK signaling pathways .
- Synthesis : Synthesized via carbodiimide-mediated coupling of benzo[d][1,3]dioxol-5-yloxy acetic acid with an indole-ethylamine derivative .
- Key Difference : The indole moiety may enhance π-π stacking interactions in biological targets, contrasting with the basic piperazine in the target compound.
Piperazine-Bearing Analogs from
- Examples :
- 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (24)
- Structure : Incorporates a benzylpiperazine group but lacks the pyrimidine-acetamide linkage.
- Synthesis : Achieved via nucleophilic substitution of brominated intermediates with piperazine derivatives; yield 72% .
- Physicochemical Data : Melting point 177–178°C; elemental analysis matches C26H27BrN2O3·2HCl .
- Key Difference : These compounds prioritize aryl-piperazine motifs over pyrimidine-acetamide linkages, likely influencing receptor selectivity.
Pyrimidine-Based Analog from
- Example: 2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3) Structure: Shares a pyrimidine core but substitutes the benzylpiperazine with a dioxopiperidinyl-isoindolinyl group. Synthesis: Derived from modifying the parent compound’s amine precursor (e.g., benzo[d][1,3]dioxol-5-ylmethanamine) . Key Difference: The dioxopiperidine moiety may confer proteolysis-targeting chimera (PROTAC) capabilities, unlike the target compound’s benzylpiperazine.
Structural and Functional Analysis Table
Q & A
What synthetic methodologies are recommended for preparing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide?
Answer:
The synthesis involves coupling 2-(benzo[d][1,3]dioxol-5-yloxy)acetic acid with 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine using carbodiimide-based agents (e.g., EDC·HCl or DCC) in polar aprotic solvents like DMF. Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions.
- Coupling conditions : Reflux at 70°C for 12–24 hours with catalytic HOBt to enhance efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Analogous pyrimidinyloxy acetamides achieved 68% yield under optimized EDC·HCl/HOBt conditions .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- - and -NMR : Verify aromatic protons (δ 6.7–8.5 ppm) and acetamide carbonyl (δ ~170 ppm). For example, pyrimidine protons appear as singlets at δ 8.45 .
- IR spectroscopy : Confirm C=O (amide I band at 1650–1700 cm) and benzodioxol C-O-C (1250 cm) .
- X-ray crystallography : Resolves piperazine-pyrimidine dihedral angles (e.g., 85.2° in CCDC 945678) .
How can reaction conditions be optimized to improve the yield of the target compound?
Answer:
| Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry DMF | Increases solubility of intermediates |
| Coupling Agent | EDC·HCl/HOBt (1.2 eq) | Reduces racemization vs. DCC |
| Temperature | 70°C | Accelerates coupling without decomposition |
| Reaction Time | 18 hours | Balances conversion and side reactions |
| Yields improved from 45% to 72% in analogous syntheses by adjusting EDC·HCl stoichiometry . |
What computational approaches are suitable for predicting the biological target profile of this compound?
Answer:
- Molecular docking : Screen against kinase or GPCR libraries (AutoDock Vina) using the benzodioxol moiety as a pharmacophore anchor.
- MD simulations : Assess binding stability (AMBER/CHARMM; 100 ns trajectories) for piperazine-pyrimidine interactions.
- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. methylpiperazine) with activity. A related compound showed nanomolar affinity for 5-HT receptors in silico .
How should researchers address discrepancies in reported biological activity data for structurally related compounds?
Answer:
- Assay standardization : Use fixed ATP concentrations (e.g., 1 mM) in kinase inhibition assays to minimize variability.
- Orthogonal validation : Confirm binding via SPR (e.g., KD measurement) and cellular assays (e.g., cAMP accumulation for GPCRs).
- Meta-analysis : Cross-reference PubChem BioAssay entries (AID 1259391) for consensus targets .
What are the critical purity criteria for this compound in pharmacological studies?
Answer:
- HPLC purity : ≥95% (UV detection at 254 nm; C18 column, acetonitrile/water gradient).
- Elemental analysis : C, H, N within ±0.4% of theoretical values.
- Residual solvents : <880 ppm DMF (ICH Q3C guidelines) .
Which structural modifications of the benzodioxol or piperazine moieties enhance target selectivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
